molecular formula C16H18N2O3S B2865850 N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 1351622-52-0

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide

Cat. No.: B2865850
CAS No.: 1351622-52-0
M. Wt: 318.39
InChI Key: BRLYZMFPNDMAOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((2,5-Dimethylfuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted oxalic acid diamide) core. Its structure includes a (2,5-dimethylfuran-3-yl)methyl substituent at the N1 position and a 3-(methylthio)phenyl group at the N2 position.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-10-7-12(11(2)21-10)9-17-15(19)16(20)18-13-5-4-6-14(8-13)22-3/h4-8H,9H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLYZMFPNDMAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of Oxalamides

Compound Name / ID Structural Features Biological Activity Metabolic Stability Reference
Target Compound
N1-((2,5-Dimethylfuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide
- N1: (2,5-Dimethylfuran-3-yl)methyl
- N2: 3-(Methylthio)phenyl
Not explicitly reported; inferred to have flavoring or antiviral potential based on analogs Methylthio group may slow amide hydrolysis compared to esters (cf. )
S336 (CAS 745047-53-4)
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide
- N1: 2,4-Dimethoxybenzyl
- N2: Pyridinylethyl
Umami flavor agonist (FEMA 4233); activates hTAS1R1/hTAS1R3 receptors Rapid metabolism in rat hepatocytes; no amide hydrolysis products detected
Antiviral Oxalamides (Compounds 13–15)
e.g., N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide
- N1: Thiazolyl-piperidinyl/acetylated
- N2: 4-Chlorophenyl
HIV entry inhibitors (IC₅₀ values not provided); structural complexity enhances target binding Hydroxyethyl and chlorophenyl groups may influence solubility and hepatic clearance
Regorafenib Analog (Compound 1c)
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide
- N1: CF₃/chlorophenyl
- N2: Fluorophenyl-pyridinyl
Kinase inhibitor (anticancer activity inferred from structural similarity to Regorafenib) Trifluoromethyl group enhances metabolic stability; fluorine improves membrane permeability
Metabolized Oxalamide (No. 1768)
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide
- N1: 2,4-Dimethoxybenzyl
- N2: Pyridinylethyl
Flavoring agent (umami) Rapid metabolism in hepatocytes; amide bond remains intact during hydrolysis

Key Comparative Insights

Structural Diversity and Bioactivity :

  • The target compound ’s dimethylfuran and methylthiophenyl groups distinguish it from analogs like S336 (dimethoxybenzyl/pyridinylethyl) and antiviral oxalamides (thiazolyl/chlorophenyl). These substituents likely modulate electronic properties, lipophilicity, and target binding. For example, the methylthio group in the target compound may enhance oxidative stability compared to methoxy groups in S336 .
  • Regorafenib analog 1c incorporates halogenated (Cl, F) and trifluoromethyl groups, which are hallmarks of kinase inhibitors. By contrast, the target compound lacks these electronegative substituents, suggesting divergent therapeutic applications .

Metabolism and Stability: The target compound’s methylthio group (S-CH₃) may slow amide hydrolysis compared to ester-containing compounds (e.g., N-(ethoxycarbonyl)methyl derivatives), which undergo rapid ester cleavage . S336 and No. 1768 exhibit rapid hepatic metabolism without amide bond cleavage, implying that the oxalamide core is resistant to hydrolysis. This property is critical for flavoring agents requiring controlled degradation .

Therapeutic Potential: Antiviral oxalamides (e.g., Compound 13) feature thiazole rings and chlorophenyl groups, which are absent in the target compound. Thiazole’s heteroaromaticity and hydrogen-bonding capacity may enhance interactions with viral entry proteins, suggesting that the target compound’s furan and methylthiophenyl groups could offer alternative binding modes . The absence of trifluoromethyl or pyridinyl motifs (as in Compound 1c) in the target compound may limit kinase inhibition but reduce toxicity risks associated with fluorinated pharmaceuticals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.